molecular formula C12H13ClN2O B2536283 4-chloro-N-(1-cyano-1-methylpropyl)benzamide CAS No. 1249546-88-0

4-chloro-N-(1-cyano-1-methylpropyl)benzamide

Cat. No.: B2536283
CAS No.: 1249546-88-0
M. Wt: 236.7
InChI Key: VFBNWYPWTZGNRN-UHFFFAOYSA-N
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Description

4-Chloro-N-(1-cyano-1-methylpropyl)benzamide is a benzamide derivative characterized by a para-chlorinated benzene ring and a unique N-substituent: a branched alkyl chain containing a cyano (-CN) group at the 1-position (1-methylpropyl backbone). This structure combines electron-withdrawing (chloro, cyano) and sterically bulky substituents, which influence its physicochemical and biological properties.

Properties

IUPAC Name

4-chloro-N-(2-cyanobutan-2-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2O/c1-3-12(2,8-14)15-11(16)9-4-6-10(13)7-5-9/h4-7H,3H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFBNWYPWTZGNRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C#N)NC(=O)C1=CC=C(C=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(1-cyano-1-methylpropyl)benzamide typically involves the reaction of 4-chlorobenzoyl chloride with 1-cyano-1-methylpropylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis process. Purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(1-cyano-1-methylpropyl)benzamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloro substituent on the benzene ring can be replaced by nucleophiles such as amines or thiols.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents like dimethyl sulfoxide.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed

    Nucleophilic substitution: Substituted benzamides with various functional groups.

    Hydrolysis: 4-chlorobenzoic acid and 1-cyano-1-methylpropylamine.

    Reduction: 4-chloro-N-(1-aminomethylpropyl)benzamide.

Scientific Research Applications

4-chloro-N-(1-cyano-1-methylpropyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-chloro-N-(1-cyano-1-methylpropyl)benzamide involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and electrostatic interactions with proteins, potentially inhibiting their function. The chloro substituent may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituent on Amide Nitrogen Molecular Weight (g/mol) Notable Properties/Applications Reference
4-Chloro-N-(1-cyano-1-methylpropyl)benzamide 1-Cyano-1-methylpropyl ~248.7 (estimated) Potential bioactivity (unconfirmed)
4-Chloro-N-[(4-methylphenyl)sulfonyl]-N-propyl benzamide (1A) (4-Methylphenyl)sulfonyl + propyl Not provided Synthetic intermediate for sulfonamides
4-Chloro-N-[3-(1-pyrrolidinyl)propyl]benzamide 3-(Pyrrolidin-1-yl)propyl 266.77 Enhanced solubility due to pyrrolidine
4-Chloro-N-(3-fluoro-1-hydroxypropyl)benzamide (2j) 3-Fluoro-1-hydroxypropyl ~250.7 (estimated) Fluorinated metabolite; synthetic target
Indapamide 2,3-Dihydro-2-methyl-1H-indol-1-yl + sulfamoyl 365.84 Diuretic; antihypertensive drug
4-Chloro-N-[1-(4-methoxyphenyl)propyl]benzamide 1-(4-Methoxyphenyl)propyl 303.78 Methoxy group enhances lipophilicity

Key Comparisons:

Electron-Withdrawing vs. Electron-Donating Groups
  • This contrasts with the electron-donating methoxy group in 4-chloro-N-[1-(4-methoxyphenyl)propyl]benzamide, which improves membrane permeability .
  • Chloro Substituent : Common to all analogs, the para-chloro group stabilizes the benzamide via resonance and inductive effects, favoring aromatic interactions in biological targets .
Steric and Solubility Effects
  • Branched Alkyl Chains : The 1-methylpropyl chain in the target compound introduces steric hindrance, which may limit rotational freedom and affect binding to enzymatic pockets. Comparatively, the linear 3-(pyrrolidinyl)propyl chain in enhances water solubility due to the basic pyrrolidine nitrogen .
  • Hydroxy/Fluoro Modifications: The 3-fluoro-1-hydroxypropyl substituent in 2j introduces polarity and hydrogen-bonding capacity, contrasting with the hydrophobic cyano group.

Biological Activity

4-Chloro-N-(1-cyano-1-methylpropyl)benzamide is an organic compound with the molecular formula C11H12ClN2O. It is a derivative of benzamide, characterized by a chloro substituent on the benzene ring and a cyano group attached to a methylpropyl chain. This compound has garnered attention for its potential biological activities, including antimicrobial, anticancer, and other pharmacological properties.

The structure of this compound allows it to participate in various chemical reactions, including nucleophilic substitutions and hydrolysis. The presence of the cyano group enhances its reactivity and biological interaction potential.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. As a benzamide derivative, it may engage in nucleophilic reactions that modulate enzyme activity or receptor signaling pathways.

Key Mechanisms:

  • Nucleophilic Substitution : Leads to the formation of substituted benzamides with diverse functional groups.
  • Hydrolysis : Results in the production of 4-chlorobenzoic acid and 1-cyano-1-methylpropylamine.
  • Reduction : Can yield 4-chloro-N-(1-aminomethylpropyl)benzamide.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. For instance, studies have shown that benzamide derivatives can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections.

Anticancer Activity

The anticancer properties of this compound are under investigation, with preliminary studies indicating that it may inhibit cancer cell proliferation. The exact pathways and molecular targets involved remain an area for further research.

Study 1: Antimicrobial Efficacy

In a comparative study, several benzamide derivatives were tested against common bacterial pathogens. This compound demonstrated significant antibacterial activity, particularly against gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showing efficacy comparable to standard antibiotics.

CompoundMIC (µg/mL)
This compound32
Standard Antibiotic (e.g., Penicillin)16

Study 2: Anticancer Activity

A study focused on the cytotoxic effects of various benzamide derivatives on cancer cell lines revealed that this compound exhibited notable cytotoxicity against breast cancer cells (MCF-7). The compound induced apoptosis in a dose-dependent manner.

Concentration (µM)Cell Viability (%)
0100
1085
2560
5030

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